3-(Thian-3-yl)pentanedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

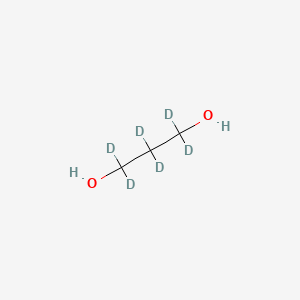

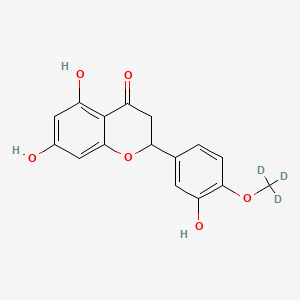

The molecular structure of 3-(Thian-3-yl)pentanedioic acid includes a total of 31 bonds, 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, and 1 sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm³, a boiling point of 394.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±6.0 kJ/mol and a flash point of 206.7±18.8 °C .科学的研究の応用

Tuning Valence for Luminescence Properties

Research on compounds related to "3-(Thian-3-yl)pentanedioic acid" shows applications in tuning the valence of specific chemical structures to synthesize materials with distinct luminescence properties. For instance, studies involving solvothermal synthesis of Eu(III) and bimetallic Eu(III)/Cu(II) compounds demonstrate how manipulating the valence states of ligands can result in materials exhibiting both intraligand and characteristic Eu3+ luminescence peaks. This approach is crucial for developing advanced materials for optical and electronic applications (Zhai et al., 2017).

Synthesis and Evaluation of Thiol-based Inhibitors

In biochemistry, thiol-based compounds derived from pentanedioic acid are synthesized and evaluated as inhibitors for specific enzymes, such as glutamate carboxypeptidase II (GCP II). These compounds show significant potential for treating neuropathic pain and other conditions, highlighting the role of chemical synthesis in developing new therapeutic agents (Majer et al., 2003).

Regulation of Deprotonation in Synthesis

The regulation of deprotonation in chemical compounds through solvothermal synthesis is another area of application, aiming at creating materials with potential biomedical applications, such as ablation of tumor cells. This research underscores the importance of chemical manipulation in creating compounds with specific biological activities (Guo et al., 2018).

Synthesis of Novel Polymers for Light Emitting Devices

The synthesis of novel polymers containing specific organic moieties shows applications in developing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. This research highlights the intersection of organic chemistry and materials science to create innovative materials for electronic devices (Aydın & Kaya, 2012).

Development of Imaging Agents for Cancer

In the field of medical imaging, the synthesis of compounds related to "this compound" contributes to developing imaging agents targeting specific biomarkers, such as the prostate-specific membrane antigen (PSMA). These agents facilitate the visualization of tumors, aiding in the diagnosis and treatment of cancer (Chen et al., 2009).

Safety and Hazards

The safety data sheet for 3-(Thian-3-yl)pentanedioic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

作用機序

Target of Action

3-Thian-3-ylglutaric Acid, also known as 3-(Thian-3-yl)pentanedioic acid, is a biochemical compound used in proteomics research

Mode of Action

3-Thian-3-ylglutaric Acid is a mitochondrial superoxide generator . It inhibits the polymerase chain reaction (PCR) by binding to the enzyme DNA polymerase and blocking its activity . This compound also binds to response elements on the cell cytoplasm, which inhibits transcription factor binding, leading to decreased expression of genes that are involved in cell proliferation .

Biochemical Pathways

Given its mode of action, it can be inferred that it impacts the pathways related to dna synthesis and gene expression .

Pharmacokinetics

3-Thian-3-ylglutaric Acid is metabolized by hydrolysis at carbon 2 or oxidation at carbon 3, which leads to two different metabolites with different pharmacokinetic properties

Result of Action

The molecular and cellular effects of 3-Thian-3-ylglutaric Acid’s action include the generation of mitochondrial superoxide, inhibition of DNA synthesis, and decreased gene expression . It has been shown to be clinically relevant in the diagnosis of cancer and has potential as a specific antidote for cancer .

特性

IUPAC Name |

3-(thian-3-yl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c11-9(12)4-8(5-10(13)14)7-2-1-3-15-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDMFSZJTMUQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858471 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119725-84-7 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

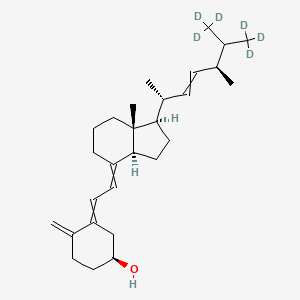

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

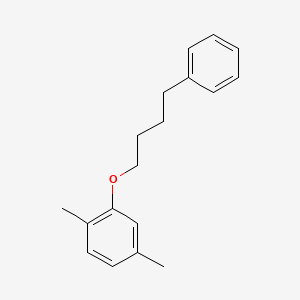

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)